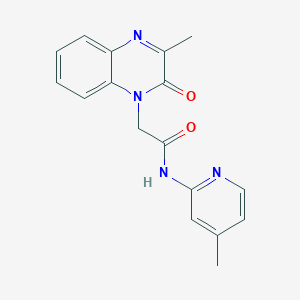![molecular formula C24H27N3O3 B10985221 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide](/img/structure/B10985221.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly used, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the indole derivative with the dihydropyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the dihydropyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. Its structural similarity to natural products may allow it to interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and dihydropyridine moieties are known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is unique due to its combination of an indole ring, a dihydropyridine ring, and a carboxamide linkage. This combination of structural features is not commonly found in other compounds, giving it distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-29-22-8-7-17(15-23(22)30-2)9-12-25-24(28)27-13-10-18(11-14-27)20-16-26-21-6-4-3-5-19(20)21/h3-8,10,15-16,26H,9,11-14H2,1-2H3,(H,25,28) |
InChI Key |
FUSZKSVSEPLXOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B10985139.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B10985143.png)
![4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10985152.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B10985154.png)


![3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10985176.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B10985182.png)
![ethyl 4-methyl-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10985194.png)

methanone](/img/structure/B10985203.png)
![6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10985215.png)

